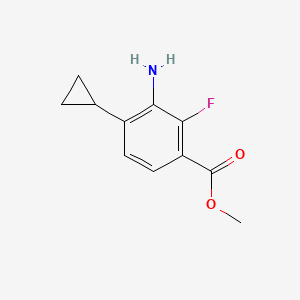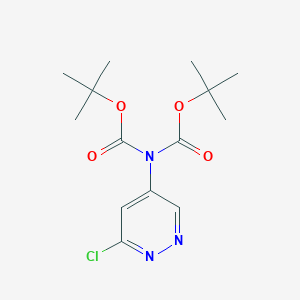
Methyl 3-amino-4-cyclopropyl-2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-4-cyclopropyl-2-fluorobenzoate: is an organic compound with the molecular formula C11H12FNO2 It is a derivative of benzoic acid, featuring a fluorine atom, an amino group, and a cyclopropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-cyclopropyl-2-fluorobenzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-amino-4-cyclopropyl-2-fluorobenzoic acid.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in Methyl 3-amino-4-cyclopropyl-2-fluorobenzoate can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed:
Substituted Derivatives: Various substituted benzoates depending on the electrophile used.
Biaryl Compounds: Products of coupling reactions with boronic acids.
Scientific Research Applications
Chemistry: Methyl 3-amino-4-cyclopropyl-2-fluorobenzoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: The compound is investigated for its potential biological activities. It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the development of agrochemicals and other functional materials .
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-cyclopropyl-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Methyl 3-amino-2-fluorobenzoate: Similar structure but lacks the cyclopropyl group.
Methyl 4-amino-3-cyclopropyl-2-fluorobenzoate: Similar structure but with different substitution pattern on the benzene ring.
Methyl 2-amino-3-fluorobenzoate: Similar structure but with different positioning of the amino and fluorine groups.
Uniqueness: Methyl 3-amino-4-cyclopropyl-2-fluorobenzoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
methyl 3-amino-4-cyclopropyl-2-fluorobenzoate |
InChI |
InChI=1S/C11H12FNO2/c1-15-11(14)8-5-4-7(6-2-3-6)10(13)9(8)12/h4-6H,2-3,13H2,1H3 |
InChI Key |
IRHRMUHXZISERI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C2CC2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1(2H)-Pyridinecarboxylic acid, 4-[5-(1,1-dimethylethoxy)-1H-pyrrolo[3,2-b]pyridin-3-yl]-3,6-dihydro-, 1,1-dimethylethyl ester](/img/structure/B13930156.png)







